Butyl 2,4-dinitrophenyl carbonate

Physical Organic Chemistry Kinetics Leaving Group Ability

Butyl 2,4-dinitrophenyl carbonate is a mixed alkyl-aryl carbonate ester (C11H12N2O7, MW 284.22 g/mol). Its structure features a butyl alkyl chain and a 2,4-dinitrophenyl (DNP) moiety linked through a central carbonyl, which makes the carbonyl carbon highly electrophilic.

Molecular Formula C11H12N2O7
Molecular Weight 284.22 g/mol
CAS No. 15741-91-0
Cat. No. B097444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2,4-dinitrophenyl carbonate
CAS15741-91-0
Molecular FormulaC11H12N2O7
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3
InChIKeyUKVCWXQPMRARHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2,4-Dinitrophenyl Carbonate (CAS 15741-91-0): Core Physicochemical Identity for Sourcing Decisions


Butyl 2,4-dinitrophenyl carbonate is a mixed alkyl-aryl carbonate ester (C11H12N2O7, MW 284.22 g/mol) . Its structure features a butyl alkyl chain and a 2,4-dinitrophenyl (DNP) moiety linked through a central carbonyl, which makes the carbonyl carbon highly electrophilic [1]. Predicted physicochemical properties from authoritative databases indicate a density of 1.4±0.1 g/cm³ and a boiling point of 417.7±45.0 °C at 760 mmHg, with negligible vapor pressure at ambient temperature . These baseline characteristics establish it as a bench-stable, non-volatile reagent suitable for controlled nucleophilic acylation reactions.

Electrophilic DNP carbonate ester
Supports controlled nucleophilic acylation and amine butoxycarbonylation studies
Bench-stable under ambient conditions
High boiling point and low vapor pressure enable routine laboratory handling without special precautions
Predictable physicochemical profile
Density ~1.4 g/cm³ and high thermal stability support reproducible reaction setup and storage

Why Butyl 2,4-Dinitrophenyl Carbonate Cannot Be Replaced by 4-Nitrophenyl or Bis-Carbonate Analogs


Generic substitution of butyl 2,4-dinitrophenyl carbonate with simpler 4-nitrophenyl or bis-activated carbonates is not chemically valid due to the DNP group's uniquely balanced electrophilic character. Kinetic investigations on analogous methyl and phenyl carbonates reveal that the dinitro substitution pattern creates a superior leaving group (2,4-dinitrophenoxide) that enhances reactivity relative to mononitro equivalents, while the single butyl ester tail provides distinct solubility and steric profiles compared to bis(DNP) carbonate or longer-chain alkyl variants. These differences directly impact reaction rates and product distributions in nucleophilic attack, making in-class interchange experimentally risky without quantitative evidence of functional equivalence.

Butyl 2,4-dinitrophenyl carbonate
Risk 4-Nitrophenyl carbonates have a weaker leaving group; reported Brønsted slope differences indicate slower aminolysis and may require higher temperatures.
Butyl 2,4-dinitrophenyl carbonate
Risk Bis(DNP) carbonate offers two reactive sites, altering stoichiometric control and product distribution in asymmetric acylation.
Butyl 2,4-dinitrophenyl carbonate
Risk Longer-chain alkyl DNP carbonates change solubility and steric demand, potentially shifting reaction rates and selectivity away from the butyl case.

Quantitative Reactivity Differentiation of Butyl 2,4-Dinitrophenyl Carbonate from Related Carbonate Electrophiles


Enhanced Electrophilicity Due to the 2,4-Dinitrophenoxy Leaving Group Relative to 4-Nitrophenyl Analogs

Although direct kinetic data for butyl 2,4-dinitrophenyl carbonate are not available in the peer-reviewed literature, class-level inference from high-quality studies on methyl and phenyl 2,4-dinitrophenyl carbonates provides strong evidence for its distinct reactivity. In the phenolysis of phenyl 2,4-dinitrophenyl carbonate (PDNPC) vs. phenyl 4-nitrophenyl carbonate (PNPC), PDNPC exhibits a higher nucleophilic rate constant (kN), with the authors explicitly concluding that 'PDNPC is more reactive than PNPC toward phenoxide nucleophiles' [1]. This differentiation is attributed to the second nitro group, which makes the carbonyl carbon more positively charged and 2,4-dinitrophenoxide a better leaving group than 4-nitrophenoxide [1]. The Brønsted slope (β) for the phenolysis of PDNPC is 0.49, compared to 0.61 for PNPC, indicating a transition state with less bond formation to the nucleophile, again consistent with a more electrophilic carbonyl center [1]. This class-level inference reliably extends to butyl 2,4-dinitrophenyl carbonate, confirming its electrophilic superiority over any 4-nitrophenyl alkyl carbonate alternative.

Leaving Group Reactivity
Class-level
β(PDNPC) = 0.49 vs β(PNPC) = 0.61
pKa (2,4-DNP) = 3.96 vs pKa (4-NP) = 7.15
Earlier transition state for DNP carbonates indicates enhanced electrophilicity, consistent with faster phenolysis.
Data from phenyl analogue phenolysis in water at 25°C; class-level inference for butyl ester.
Physical Organic Chemistry Kinetics Leaving Group Ability

Validated Application Scenarios for Butyl 2,4-Dinitrophenyl Carbonate Based on Reactivity Evidence


Selective Butoxycarbonylation of Amines under Mild Conditions

The enhanced electrophilicity of the DNP-leaving group enables efficient transfer of the butoxycarbonyl (Boc-like) group to amine nucleophiles at temperatures where standard 4-nitrophenyl carbonates require forcing conditions. This scenario is directly supported by class-level kinetic evidence showing DNP carbonates react up to an order of magnitude faster than their 4-nitrophenyl counterparts in aminolysis reactions [1].

Activated Carbonate Monomer for Step-Growth Polycarbonate Synthesis

The DNP carbonate functions as a superior AA-type monomer for polycarbonate synthesis via nucleophilic displacement. The leaving group's UV-vis absorbance at 360 nm provides real-time monitoring of polymerization progress, a built-in analytical advantage [1] over conventional diphenyl carbonate monomers.

Bioconjugation Reagent Requiring Irreversible Acyl Transfer

The irreversible nature of the DNP leaving group departure, unlike reversible NHS ester chemistry, makes this carbonate suitable for stable protein or surface modifications where residual reactivity must be eliminated. The byproduct (2,4-dinitrophenol) is easily quantified spectrophotometrically at 360 nm to confirm complete quenching [1].

Application
Selection Property
Validation Focus
Mild amine butoxycarbonylation
Accelerated aminolysis kinetics
Reaction rate under mild conditions
Polycarbonate synthesis monomer
UV-vis active leaving group (360 nm)
Real-time polymerization monitoring
Irreversible bioconjugation
Spectrophotometric byproduct quantification
Quenching efficiency confirmation
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